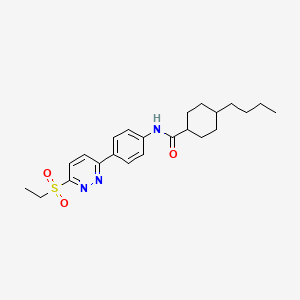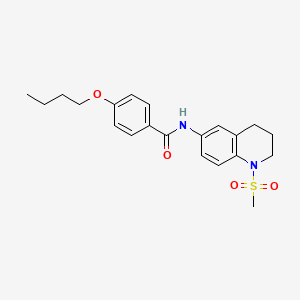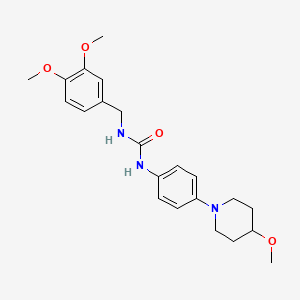
N2-Cyclobutylpyrimidine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Cyclobutylpyrimidine-2,5-diamine (CBP) is a small organic molecule with the molecular formula C8H12N4 and a molecular weight of 164.212 . It has shown significant potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of N2-Cyclobutylpyrimidine-2,5-diamine involves a pyrimidine ring with a cyclobutyl group and two amine groups attached . A study on human diamine sensors for putrescine and cadaverine molecules suggests that several negatively charged residues in the ligand binding pocket of these receptors constitute the molecular basis for recognition of these necromones .Aplicaciones Científicas De Investigación
- CBP, synthesized by coupling 7-chloroquinolin-4-ylamino with α-naphthol, has been used as a novel heterocyclic azo dye (CQAPDN) .
- The modified electrode demonstrates excellent electrocatalytic activity for CQAPDN detection and quantification, with low detection and quantification limits .
Dye Synthesis and Printing Applications
Electrochemical Removal of Dyes
Histamine and Diamine Oxidase (DAO) Research
Direcciones Futuras
N2-Cyclobutylpyrimidine-2,5-diamine shows significant potential in various fields of research and industry. Future research could focus on its potential applications and further elucidation of its properties and mechanisms of action. For instance, research on the impairment in hair and scalp induced by hair dyeing and perming suggests potential future directions for research on diamine-based compounds . Similarly, research on desalination membranes suggests potential applications for diamine-based compounds .
Mecanismo De Acción
Target of Action
N2-Cyclobutylpyrimidine-2,5-diamine (CBP) is a small organic molecule These enzymes play crucial roles in the metabolism of biogenic amines .
Mode of Action
They do this by mimicking the substrate’s structure, thereby blocking the enzyme’s active site and preventing the normal substrate from binding .
Biochemical Pathways
The inhibition of amine oxidases by CBP can affect several biochemical pathways. Amine oxidases are involved in the catabolism of biogenic amines, including neurotransmitters like dopamine and serotonin . Therefore, inhibiting these enzymes can potentially impact neurotransmission and other physiological processes.
Propiedades
IUPAC Name |
2-N-cyclobutylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOVDUIXKIBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Cyclobutylpyrimidine-2,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate](/img/structure/B2821643.png)
![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)


![3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2821649.png)




![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)


![3-[(Benzyloxy)methyl]pentane-1,5-diol](/img/structure/B2821663.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)